2-(2-methylphenyl)propanal
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Overview
Description
2-(2-methylphenyl)propanal, also known as 2-methyl-3-phenylpropanal, is an organic compound with the molecular formula C10H12O. It belongs to the class of aromatic aldehydes and is characterized by a phenyl group substituted with a methyl group at the ortho position and an aldehyde group at the para position. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-methylphenyl)propanal involves the regio-selective functionalization of a dialkyl benzene compound. This process typically includes chloromethylation followed by conversion to the desired aldehyde . Another approach involves the use of Grignard reagents, where the reaction of an organomagnesium compound with a carbonyl compound yields the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation and subsequent conversion processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-(2-methylphenyl)propanoic acid.
Reduction: 2-(2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-(2-methylphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. Additionally, the aromatic ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)propanal: Similar structure but with the methyl group at the para position.
2-(3-methylphenyl)propanal: Similar structure but with the methyl group at the meta position.
2-phenylpropanal: Lacks the methyl substituent on the aromatic ring.
Uniqueness
2-(2-methylphenyl)propanal is unique due to the specific positioning of the methyl group at the ortho position, which can influence its reactivity and interactions compared to its isomers. This unique structure can result in different chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
103108-03-8 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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